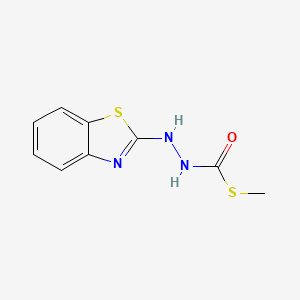
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate typically involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their normal function and leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell division and proliferation, thereby preventing the growth of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6944-91-8 |
|---|---|
Formule moléculaire |
C9H9N3OS2 |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate |
InChI |
InChI=1S/C9H9N3OS2/c1-14-9(13)12-11-8-10-6-4-2-3-5-7(6)15-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
HRSILOJKUFBOML-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NNC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)




